

3-Hydroxy-2-methoxybenzoic acid CAS number 2169-28-0

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Compound of Interest

Compound Name: 3-Hydroxy-2-methoxybenzoic acid

Cat. No.: B1340367

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An In-Depth Technical Guide to **3-Hydroxy-2-methoxybenzoic Acid** CAS Number: 2169-28-0

Audience: Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

3-Hydroxy-2-methoxybenzoic acid (CAS: 2169-28-0) is a phenolic acid, a class of organic compounds widely found in the plant kingdom.^[1] Structurally, it is a derivative of benzoic acid with both a hydroxyl and a methoxy substituent on the aromatic ring. Its presence in natural sources like Eucalyptus trees, apples, and cherries, coupled with its biological activities, makes it a compound of interest for research in medicinal chemistry and drug development.^[1]

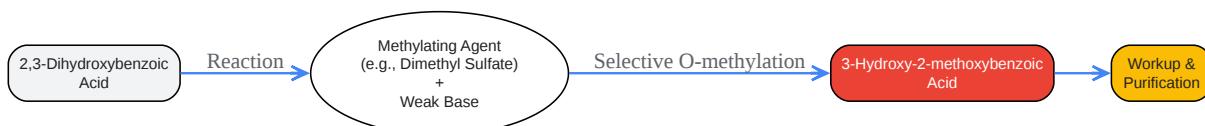
Physicochemical and Computational Data

The fundamental properties of a compound are critical for its application in experimental research, from dissolution and storage to computational modeling. The following data has been compiled from various chemical data repositories.

Property	Value	Source
IUPAC Name	3-hydroxy-2-methoxybenzoic acid	PubChem[2]
Synonyms	2-methoxy-3-hydroxybenzoic acid	ChemScene[3]
CAS Number	2169-28-0	All Sources
Molecular Formula	C ₈ H ₈ O ₄	Biosynth, ChemScene, PubChem[1][2][3]
Molecular Weight	168.15 g/mol	Biosynth, ChemScene, PubChem[1][2][3]
Appearance	Solid	IndiaMART
Melting Point	Not available	
Boiling Point	346.1 °C	Biosynth[1]
SMILES	COC1=C(C=CC=C1O)C(=O)O	Biosynth, ChemScene, PubChem[1][2][3]
Topological Polar Surface Area (TPSA)	66.8 Å ² (Computed)	PubChem, ChemScene[2][3]
LogP	1.099 (Computed)	ChemScene[3]
Hydrogen Bond Donors	2 (Computed)	ChemScene[3]
Hydrogen Bond Acceptors	4 (Computed)	PubChem[2]

Synthesis Pathway

A plausible and common strategy for the synthesis of **3-Hydroxy-2-methoxybenzoic acid** involves the selective methylation of a dihydroxy precursor, such as 2,3-dihydroxybenzoic acid. The workflow below illustrates this logical chemical transformation.



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*Logical workflow for the synthesis of **3-Hydroxy-2-methoxybenzoic acid**.*

Spectroscopic Characterization

While specific, experimentally derived spectra for **3-Hydroxy-2-methoxybenzoic acid** are not readily available in public databases, characterization would rely on standard spectroscopic techniques. The protocols for acquiring such data are detailed in Section 6.

- ¹H NMR (Proton Nuclear Magnetic Resonance): This technique would be used to identify the number and environment of hydrogen atoms. The expected spectrum would show distinct signals for the methoxy protons (-OCH₃), the three aromatic protons (-CH), the phenolic proton (-OH), and the carboxylic acid proton (-COOH).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis would reveal the electronic environment of each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the two oxygen-substituted aromatic carbons, the three unsubstituted aromatic carbons, and the methoxy carbon.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight (168.0423 g/mol for C₈H₈O₄) and elemental formula. Fragmentation patterns could provide further structural information.

Biological Activity and Research Applications

3-Hydroxy-2-methoxybenzoic acid has been identified as a biologically active natural product. Its phenolic structure is often a predictor of antioxidant and cell-signaling modulation capabilities.

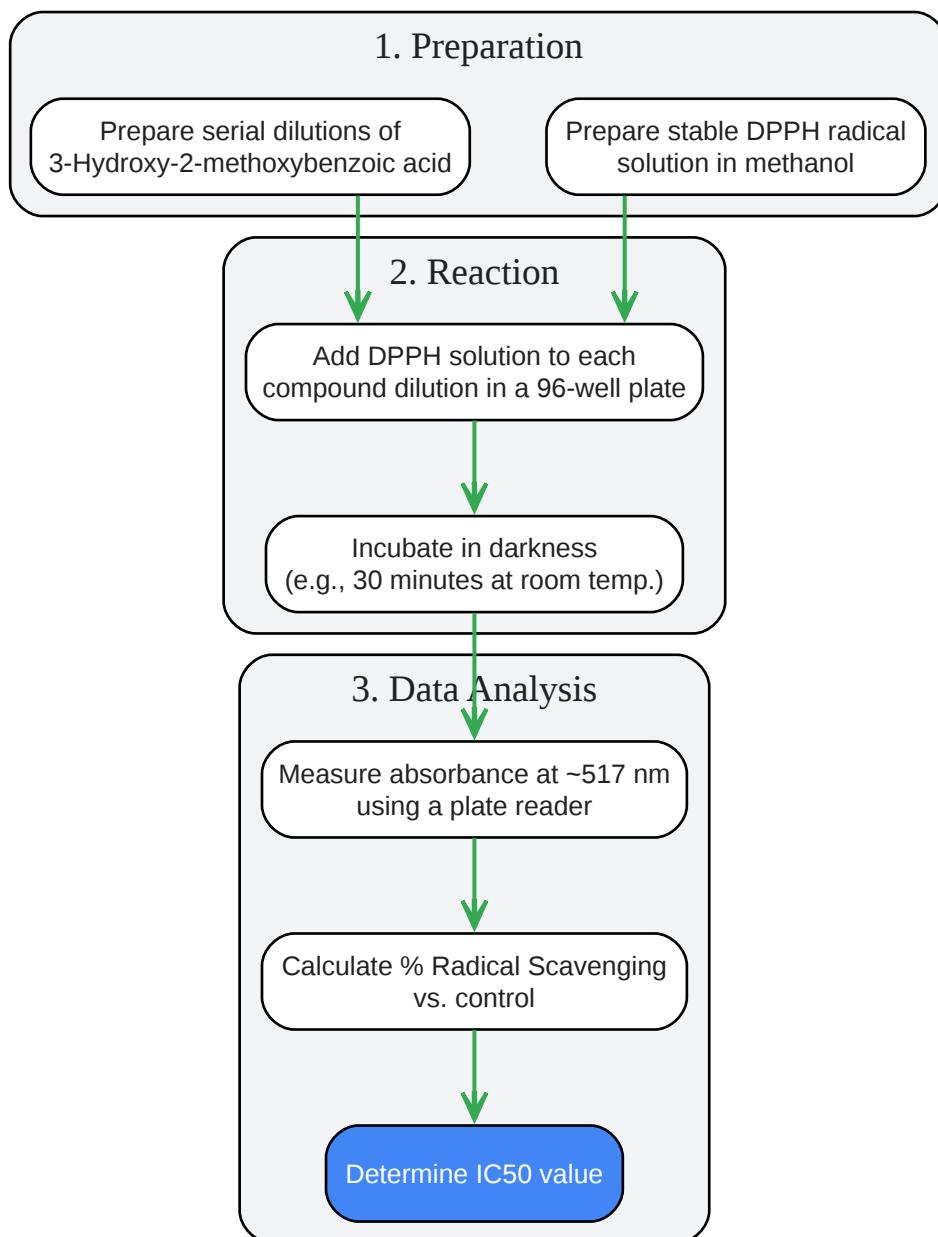
- **Anti-inflammatory Activity:** The compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF- α), a key pro-inflammatory cytokine.^[1] This suggests potential

applications in research targeting inflammatory pathways.

- Anticancer Potential: In-vitro studies have demonstrated that **3-Hydroxy-2-methoxybenzoic acid** can inhibit the growth of cancer cells.[[1](#)]
- Enzyme Inhibition: It is known to inhibit tyrosol oxygenase, indicating its potential as a specific enzyme inhibitor.[[1](#)]

Experimental Workflow: Antioxidant Capacity Assay

Given its phenolic nature, a common initial experiment is to assess the antioxidant (radical-scavenging) capacity of the compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for this purpose.



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Workflow for determining antioxidant activity using the DPPH assay.

Experimental Protocols

The following sections provide detailed methodologies for the structural characterization of **3-Hydroxy-2-methoxybenzoic acid**.

Protocol for NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **3-Hydroxy-2-methoxybenzoic acid**.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. Ensure complete dissolution.
 - DMSO-d₆ is often preferred for compounds with exchangeable protons (from -COOH and -OH) as it allows for their observation.
- ¹H NMR Acquisition:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Tune and shim the probe for the specific sample.
 - Acquire a standard 1D proton spectrum. Typical parameters include:
 - Pulse Angle: 30-45°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 2-5 seconds (to allow for full relaxation of protons, especially the carboxylic acid proton)
 - Number of Scans: 16-64, depending on sample concentration.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- ¹³C NMR Acquisition:
 - Using the same sample, acquire a 1D proton-decoupled carbon spectrum.
 - Typical parameters include:
 - Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096, as ^{13}C has a low natural abundance.
- Process the data and calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Protocol for High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation:
 - Prepare a stock solution of the compound in a high-purity solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
 - Create a dilute working solution by diluting the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Instrumentation and Ionization:
 - Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
 - Electrospray ionization (ESI) is a suitable technique for this molecule. It should be run in both positive and negative ion modes to determine the best ionization efficiency.
 - Negative mode is likely to be effective, detecting the deprotonated molecule $[\text{M}-\text{H}]^-$.
 - Positive mode may show the protonated molecule $[\text{M}+\text{H}]^+$ or adducts like $[\text{M}+\text{Na}]^+$.
- Data Acquisition:
 - Infuse the sample directly or via a liquid chromatography (LC) system.
 - Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

- Ensure the mass accuracy is calibrated to < 5 ppm using a known standard.
- Data Analysis:
 - Identify the peak corresponding to the molecular ion.
 - Use the instrument software to calculate the elemental composition based on the measured accurate mass. Compare this to the theoretical formula C₈H₈O₄ to confirm the compound's identity.

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References

- 1. 3-Hydroxy-2-methoxybenzoic acid | 2169-28-0 | FH36366 [biosynth.com]
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- 3. chemscene.com [chemscene.com]
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